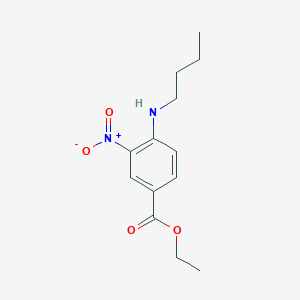

Ethyl 4-(butylamino)-3-nitrobenzoate

Overview

Description

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .

Synthesis Analysis

Ethyl 4-(butylamino)benzoate is synthesized from butyraldehyde and benzocaine . It is also available for purchase from various chemical suppliers .Molecular Structure Analysis

The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . The molecular weight is 221.30 . The InChI Key is GTXRSQYDLPYYNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid substance . It has a melting point of 68-70 °C and a boiling point of 220 °C at 2 mmHg . The density is 1.0451 (rough estimate) and the refractive index is 1.5175 (estimate) .Scientific Research Applications

-

Application in Self-Healing Elastomers

- Summary of Application : The compound is used in the synthesis of self-healing elastomers. These materials have unique adaptability and durability, providing extended longevity of functional materials .

- Methods of Application : The elastomers are synthesized by incorporating two different hydrogen bonding containing monomers, i.e., 2- [ [ (butylamino)carbonyl]oxy]ethyl acrylate (BCOE) and 2-ureido-4 [1H]pyrimidinone (UPy) functionalized ethyl methacrylate . The synthesis is achieved by reversible addition−fragmentation chain-transfer (RAFT) polymerization .

- Results or Outcomes : The elastomers exhibit well-tunable mechanical properties with tensile strength ranging from 0.04 to 6.3 MPa and tensile strain up to 3,000% . They also demonstrate rapid autonomous self-healing .

-

Surface Modification of pH-Responsive Poly(2-(tert-butylamino)ethyl methacrylate) Brushes

- Summary of Application : The compound is used in the growth of pH-responsive poly(2-(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA) from mesoporous silica nanoparticles .

- Methods of Application : The PTBAEMA brushes are grown via surface-initiated atom transfer radical polymerization (SI-ATRP) . The brushes are then quaternized using 2-iodoethanol in alkali media .

- Results or Outcomes : The quaternized PTBEAMA brushes show pH-responsive behavior . They are protonated and highly swollen at low pH, and collapse at pH higher than 7.7 due to deprotonation .

Safety And Hazards

properties

IUPAC Name |

ethyl 4-(butylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYBXKDVKDHZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(butylamino)-3-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)

![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)